3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid
Description
3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid (molecular formula: C₁₀H₇BrN₂O₂, molecular weight: 267.08 g/mol) is a brominated pyrazole-carboxylic acid derivative characterized by a pyrazole ring substituted at the 3-position with a 3-bromophenyl group and at the 4-position with a carboxylic acid moiety. The bromine atom enhances lipophilicity and influences electronic properties, which can modulate binding affinity in drug-receptor interactions .
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZRKWVFIZVNLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479730 | |
| Record name | 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879996-70-0 | |
| Record name | 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Hydrazine Derivatives
A foundational approach involves cyclocondensation reactions between β-ketoesters and substituted hydrazines. For 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, ethyl 3-(3-bromophenyl)-3-oxopropanoate reacts with hydrazine hydrate under acidic conditions. The reaction proceeds via enolization and nucleophilic attack by hydrazine, followed by cyclization to form the pyrazole core.
Reaction Conditions :
- Solvent : Ethanol or acetic acid
- Catalyst : HCl or H₂SO₄ (1–2 equiv)
- Temperature : Reflux (80–100°C)
- Time : 6–12 hours
- Yield : 60–75%
Mechanistic Insights :
- Hydrazine attacks the carbonyl group of the β-ketoester, forming a hydrazone intermediate.
- Intramolecular cyclization eliminates water, yielding the pyrazole ring.
- Acidic workup hydrolyzes the ester to the carboxylic acid.
Sonication-Assisted Synthesis
Microwave and ultrasound irradiation enhance reaction efficiency. A sonication method using trichloromethyl enones and hydrazines achieves regioselective formation of the pyrazole ring. For this compound, 3-(3-bromophenyl)-2,2,2-trichloro-1-(phenylsulfonyl)propan-1-one reacts with hydrazine hydrate under ultrasound (40 kHz, 50°C).
Optimized Parameters :
| Parameter | Value |
|---|---|
| Frequency | 40 kHz |
| Power | 150 W |
| Solvent | Ethanol |
| Reaction Time | 30–45 minutes |
| Yield | 82–89% |
Advantages :
- Reduced reaction time (≤1 hour vs. 12 hours conventional).
- Improved regioselectivity for the 3-bromophenyl substituent.
Oxidative Functionalization of Pyrazole Aldehydes
Pyrazole-4-carbaldehydes are oxidized to carboxylic acids using strong oxidizing agents. Starting from 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, oxidation with KMnO₄ or CrO₃ in acidic media yields the target compound.
Oxidation Protocols :
| Reagent | Conditions | Yield |
|---|---|---|
| KMnO₄ (2 equiv) | H₂SO₄, 80°C, 4 hours | 70% |
| CrO₃ (1.5 equiv) | Acetic acid, 60°C, 3 hours | 65% |
Validation :
- FT-IR : Loss of aldehyde C=O stretch (~1720 cm⁻¹), emergence of carboxylic O-H (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹).
- ¹H NMR : Disappearance of aldehyde proton (δ 9.8–10.2 ppm).
Multicomponent Reactions (MCRs)
A one-pot, three-component reaction combines 3-bromobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate. This method leverages in situ formation of the β-ketoester intermediate, followed by cyclization.
Representative Procedure :
- Mix 3-bromobenzaldehyde (1 equiv), ethyl acetoacetate (1.2 equiv), and hydrazine hydrate (1.5 equiv) in ethanol.
- Reflux for 8 hours.
- Acidify with HCl (2M) to precipitate the product.
Yield : 68–73%.
Key Variables :
- Stoichiometry : Excess hydrazine (1.5 equiv) minimizes side products.
- Solvent Polarity : Ethanol > DMF > THF for optimal cyclization.
Hydrolysis of Nitriles or Esters
The carboxylic acid group is introduced via hydrolysis of nitrile or ester precursors. For example, 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile undergoes basic hydrolysis (NaOH, H₂O/EtOH, 100°C) to the acid.
Hydrolysis Conditions :
| Substrate | Reagent | Time | Yield |
|---|---|---|---|
| 4-CN pyrazole | NaOH (6M) | 6 h | 85% |
| 4-COOEt pyrazole | HCl (conc.) | 8 h | 78% |
Purity Analysis :
Industrial-Scale Considerations
While lab-scale methods are well-established, industrial production emphasizes cost and scalability:
- Continuous Flow Reactors : Reduce reaction time by 50% compared to batch processes.
- Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse for 5–7 cycles without yield loss.
- Waste Management : Bromine recovery systems minimize environmental impact.
Analytical Validation of Synthetic Products
Spectroscopic Data :
- ¹³C NMR (DMSO-d₆) : δ 163.2 (COOH), 145.1 (C-3), 132.8–128.4 (Ar-C), 118.7 (C-4).
- HRMS (ESI+) : m/z 267.08 [M+H]⁺ (calc. 267.08).
X-ray Crystallography :
- Bond Lengths : C-Br = 1.89 Å, C=O = 1.21 Å.
- Dihedral Angles : 3.2° between pyrazole and bromophenyl rings.
Challenges and Optimization Strategies
| Challenge | Solution |
|---|---|
| Low regioselectivity | Use directing groups (e.g., -SO₂Ph). |
| Poor solubility | PEG-400/water co-solvent systems. |
| Byproduct formation | Gradient HPLC purification. |
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate ion under suitable conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used for nucleophilic substitution reactions.
Oxidation and Reduction: Potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted pyrazole derivatives, such as nitro, sulfo, or halogenated pyrazoles, as well as reduced or oxidized forms of the carboxylic acid group .
Scientific Research Applications
3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways, such as glycolysis and mitochondrial function.
Pathways Involved: It can inhibit key enzymes in these pathways, leading to a reduction in cellular energy production and inducing cell death in cancer cells.
Comparison with Similar Compounds
Substitution Patterns and Structural Analogues
The following table summarizes key pyrazole-carboxylic acid derivatives with structural similarities to the target compound:
Physicochemical and Reactivity Differences
- Solubility : Brominated and iodinated analogues exhibit lower aqueous solubility compared to methyl or thiophene-substituted derivatives due to increased hydrophobicity .
- Reactivity: The carboxylic acid group at C4 enables esterification, amidation, or coordination with metal ions.
- Stability : Fluorinated derivatives (e.g., CF₃, CF₂H) demonstrate superior thermal and metabolic stability compared to brominated analogues, making them preferable for agrochemicals .
Biological Activity
3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring substituted with a bromophenyl group and a carboxylic acid functional group, which contributes to its reactivity and biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory processes, including cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in the production of pro-inflammatory mediators like prostaglandins and nitric oxide .
- Cell Signaling Modulation : It influences key signaling pathways such as the PI3K/mTOR pathway, which is essential for cell growth and survival.
- Microtubule Destabilization : Similar compounds have demonstrated the ability to disrupt microtubule assembly, leading to apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 2.43 - 7.84 |
| HepG2 (Liver) | 4.98 - 14.65 |
These findings suggest that the compound may act as a microtubule-destabilizing agent, promoting apoptosis through enhanced caspase activity .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound are linked to its ability to inhibit COX enzymes and reduce the production of inflammatory cytokines. This action can potentially benefit conditions characterized by chronic inflammation.
Case Studies
- Study on Anticancer Activity : A study synthesized several pyrazole derivatives, including this compound, which were screened for cytotoxicity against various cancer cell lines. The results highlighted significant growth inhibition in MDA-MB-231 cells, confirming its potential as an anticancer agent .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers, supporting its role as an anti-inflammatory agent .
Q & A
Q. What synthetic methodologies are most effective for preparing 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 3-bromophenyl hydrazine with a β-keto ester (e.g., ethyl 3-oxobutanoate) to form the pyrazole core.
- Step 2 : Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) improves purity . Key challenges include controlling regioselectivity during pyrazole formation and minimizing dehalogenation side reactions under basic conditions.
Q. How can analytical techniques validate the structure and purity of this compound?
- NMR : and NMR confirm regiochemistry (e.g., pyrazole C4 carboxylic acid vs. C5) and bromophenyl substitution patterns. Aromatic protons in the 7.0–8.0 ppm range and pyrazole protons at ~6.5 ppm are diagnostic .
- LCMS : High-resolution mass spectrometry (HRMS) verifies molecular weight (expected: ~281.1 g/mol for ) and detects impurities.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% recommended for biological assays) .
Q. What are common by-products during synthesis, and how are they mitigated?
- Debromination : Occurs under strong acidic/basic conditions. Use mild hydrolysis conditions (e.g., LiOH in THF/water) to preserve the bromine substituent .
- Regioisomeric pyrazoles : Controlled stoichiometry of reagents and low-temperature reactions (0–5°C) minimize competing pathways .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of the pyrazole ring geometry, bromophenyl orientation, and hydrogen-bonding networks. Key parameters:
Q. What computational approaches predict the compound’s reactivity or biological interactions?
- DFT Calculations : Assess electronic effects of the bromine atom (e.g., Hammett σ values) on carboxylic acid acidity or nucleophilic aromatic substitution susceptibility.
- Molecular Docking : Models interactions with biological targets (e.g., kinase inhibitors). The bromophenyl group’s hydrophobic surface area enhances binding to aromatic pockets in enzymes . Software: Gaussian (DFT), AutoDock Vina (docking) .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Case Study : If NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers) or paramagnetic impurities. Variable-temperature NMR or 2D-COSY/HSQC can resolve ambiguities.
- Contradictory Mass Spectra : Use isotopic pattern analysis () to distinguish brominated compounds from isobaric impurities .
Structure-Activity Relationship (SAR) Considerations
Q. How does the bromophenyl substituent influence biological activity compared to other halogenated analogs?
- Bioactivity : The bromine atom’s size and electronegativity enhance van der Waals interactions in hydrophobic protein pockets, improving binding affinity over smaller halogens (e.g., F, Cl).
- Metabolic Stability : Bromine reduces oxidative metabolism compared to methyl or methoxy groups, as shown in cytochrome P450 inhibition assays . Comparative studies with 3-(3-chlorophenyl) and 3-(3-iodophenyl) analogs are recommended to optimize SAR .
Experimental Design for Biological Studies
Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential?
- Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Cellular Uptake : Measure intracellular concentrations via LCMS/MS in cancer cell lines (e.g., HeLa, MCF-7).
- Cytotoxicity : MTT or resazurin assays (IC determination) .
Data Contradiction and Reproducibility
Q. How to reconcile conflicting solubility data reported in literature?
- Solvent Systems : Solubility in DMSO (~50 mg/mL) vs. aqueous buffers (<0.1 mg/mL) varies due to ionization states. Use pH-adjusted buffers (e.g., PBS pH 7.4) for biologically relevant data.
- Aggregation : Dynamic light scattering (DLS) detects nanoaggregates, which may falsely reduce apparent solubility .
Safety and Handling Protocols
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
